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Abstract
This technical guide provides a comprehensive overview of the synthesis of N-

methyldiallylamine, a tertiary amine with applications in various chemical syntheses, starting

from the primary amine, methylamine. The primary pathway detailed is the sequential N-

alkylation of methylamine with an allyl halide, such as allyl chloride or allyl bromide. This

document outlines the reaction mechanism, provides detailed experimental protocols for each

step, and presents key quantitative data in a structured format. Visual diagrams of the

synthesis pathway and experimental workflow are included to enhance understanding.

Introduction
N-methyldiallylamine is a valuable building block in organic synthesis, utilized in the

preparation of quaternary ammonium compounds, which have applications as phase-transfer

catalysts, biocides, and in materials science. The synthesis of N-methyldiallylamine from

readily available methylamine is a key process for its production. The most common and direct

laboratory-scale synthesis involves the nucleophilic substitution reaction between methylamine

and an allyl halide. This guide will focus on a two-step alkylation process, proceeding through

the intermediate N-allylmethylamine.

Reaction Mechanism: Nucleophilic Alkylation
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The synthesis of N-methyldiallylamine from methylamine and an allyl halide is a classic

example of nucleophilic aliphatic substitution (SN2). The lone pair of electrons on the nitrogen

atom of methylamine acts as a nucleophile, attacking the electrophilic carbon atom of the allyl

halide, which is bonded to the halogen. This process occurs in two successive alkylation steps.

Step 1: Mono-alkylation to form N-Allylmethylamine Methylamine reacts with one equivalent of

allyl halide. The nitrogen atom attacks the methylene carbon of the allyl group, displacing the

halide ion as a leaving group. This results in the formation of N-allylmethylammonium halide,

which is then deprotonated by a base (such as excess methylamine or an added inorganic

base) to yield the secondary amine, N-allylmethylamine.

Step 2: Di-alkylation to form N-Methyldiallylamine The resulting N-allylmethylamine, being more

nucleophilic than methylamine, then reacts with a second equivalent of the allyl halide. The

nitrogen atom of N-allylmethylamine attacks the allyl halide in another SN2 reaction to form N-

methyldiallylammonium halide. Subsequent deprotonation yields the final tertiary amine

product, N-methyldiallylamine.

A general challenge in this synthesis is controlling the degree of alkylation, as the reaction can

produce a mixture of mono-, di-, and even tri-alkylated (quaternary ammonium salt) products.

Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the

desired N-methyldiallylamine.

Synthesis Pathway and Experimental Workflow
The following diagrams illustrate the chemical transformation and a typical experimental

workflow for the synthesis of N-methyldiallylamine from methylamine.
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Caption: Synthesis pathway of N-methyldiallylamine from methylamine.
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Caption: Experimental workflow for the two-step synthesis.

Experimental Protocols
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The following protocols are adapted from established procedures for the N-alkylation of primary

amines.

Step 1: Synthesis of N-Allylmethylamine
This procedure is based on the synthesis of N-allylmethylamine from methylamine and allyl

chloride.[1]

Materials:

40% aqueous solution of methylamine

Allyl chloride

Hydrochloric acid (HCl)

Potassium hydroxide (KOH)

Diethyl ether

Magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place the

40% aqueous solution of methylamine.

Cool the flask in an ice bath.

Slowly add allyl chloride dropwise to the stirred methylamine solution. A 4:1 molar ratio of

methylamine to allyl chloride is recommended to favor mono-alkylation.

After the addition is complete, continue stirring the reaction mixture at room temperature for

3-4 hours.

Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.

Transfer the acidified mixture to a separatory funnel and extract with diethyl ether to remove

any unreacted allyl chloride.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.chemicalbook.com/synthesis/n-allylmethylamine.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfer the aqueous layer to a flask. For isolation, a highly concentrated solution of

potassium hydroxide is slowly added to the heated mixture in a distillation apparatus.

Collect the fraction boiling between 40-70°C.

Dry the collected fraction over anhydrous magnesium sulfate.

Decant the dried amine and distill to obtain pure N-allylmethylamine.

Step 2: Synthesis of N-Methyldiallylamine
This is a general procedure for the second alkylation, which can be adapted for the synthesis of

N-methyldiallylamine from N-allylmethylamine.

Materials:

N-Allylmethylamine (from Step 1)

Allyl bromide or allyl chloride

Sodium bicarbonate (NaHCO₃)

Suitable solvent (e.g., acetonitrile or aqueous medium with a phase-transfer catalyst)

Sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask, dissolve N-allylmethylamine (1.0 eq.) in a suitable solvent.

Add a base, such as sodium bicarbonate (approximately 2.0 eq.), to the solution to neutralize

the hydrohalic acid formed during the reaction.

Add allyl bromide or allyl chloride (1.0-1.2 eq.) dropwise to the stirred mixture.

Heat the reaction mixture, for example, to 80°C, and monitor the progress by thin-layer

chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction

time can vary from a few hours to overnight.
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Upon completion, cool the reaction mixture to room temperature.

If a solid precipitate (inorganic salts) is present, filter it off.

If the reaction was performed in an organic solvent, wash the filtrate with water and brine. If

in an aqueous medium, extract the product with an organic solvent like diethyl ether or ethyl

acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by fractional distillation to obtain pure N-methyldiallylamine.

Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of N-

allylmethylamine, the intermediate in the synthesis of N-methyldiallylamine. Data for the second

alkylation step is based on general N-alkylation procedures and may require optimization.
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Parameter
Step 1: N-Allylmethylamine
Synthesis[1]

Step 2: N-
Methyldiallylamine
Synthesis (General)

Starting Materials
Methylamine (40% aq.), Allyl

Chloride

N-Allylmethylamine, Allyl

Halide

Molar Ratio
Methylamine : Allyl Chloride

(4:1)

N-Allylmethylamine : Allyl

Halide (1:1 to 1:1.2)

Base
Excess Methylamine / KOH for

workup
Sodium Bicarbonate

Solvent Water Acetonitrile or Water

Reaction Temperature Room Temperature Room Temperature to 80°C

Reaction Time 3-4 hours 1-24 hours

Product Yield ~65%
Typically good to high, requires

optimization

Boiling Point 64-66°C (N-Allylmethylamine) 111°C (N-Methyldiallylamine)

¹H NMR (δ, ppm)

1.28 (br.s, 1H, NH), 2.32 (s,

3H, CH₃), 3.11 (dt, 2H, CH₂),

5.01-5.11 (m, 2H, =CH₂), 5.81

(m, 1H, =CH)

-

¹³C NMR (δ, ppm)
35.2 (CH₃), 53.7 (CH₂), 114.6

(=CH₂), 136.8 (=CH)
-

Conclusion
The synthesis of N-methyldiallylamine from methylamine via a two-step N-alkylation with an

allyl halide is a feasible and well-established method in organic chemistry. The key to a

successful synthesis lies in the careful control of reaction conditions, particularly stoichiometry,

to manage the sequential alkylations and maximize the yield of the desired tertiary amine. The

provided protocols offer a solid foundation for researchers to produce N-methyldiallylamine for

further applications in drug development and chemical synthesis. Optimization of the second

alkylation step may be necessary to achieve high yields and purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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